Home > Products > Screening Compounds P39655 > 1-(4-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
1-(4-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide -

1-(4-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

Catalog Number: EVT-3934522
CAS Number:
Molecular Formula: C21H21FN4O
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate (10f phosphate)

Compound Description: This compound is a novel teraryl oxazolidinone with potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It exhibits a favorable safety profile in in vitro and in vivo studies, showing less potential for bone marrow suppression compared to linezolid.

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

Compound Description: OSU-03012 is a small-molecule inhibitor of phosphoinositide-dependent protein kinase-1 (PDK-1) derived from celecoxib. It exhibits anticancer activity by preventing the oncogenic transcription factor Y-box binding protein-1 (YB-1) from inducing epidermal growth factor receptor (EGFR) expression, leading to the inhibition of tumor growth and induction of apoptosis in basal-like breast cancer cells.

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

Compound Description: These compounds are amide derivatives of (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine. They have demonstrated promising antiproliferative activity against human breast cancer cell line MCF7 in vitro, inducing apoptosis and causing cell cycle arrest.

2-(Benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles Derivatives

Compound Description: This series of compounds are derived from 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazole and have been evaluated for their xanthine oxidase inhibitory activity.

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2)

Compound Description: This compound is a product of the reaction between 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide and N-(4-nitrophenyl)maleimide. The structure of compound 2 incorporates both pyrazoline and thiazole rings.

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

Compound Description: These are novel imidazole-pyrazole-benzo[f]chromene hybrids synthesized via one-pot multicomponent reactions. The compounds demonstrated promising in vitro antimicrobial and anticancer activities. Furthermore, they exhibited inhibitory activity against FabH and EGFR, with compound 7f showing particularly potent inhibition.

N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives

Compound Description: These biologically active pyrazole-imino molecules were synthesized from 1-phenyl-3-nitrophenyl-1H-pyrazol-4-carboxaldehyde and substituted aromatic amines. The synthesized compounds were screened for in vitro antibactericidal activity and subjected to molecular docking studies, demonstrating moderate to good biological activities.

N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide

Compound Description: This phenylpyrazole-based insecticide displays specific structural characteristics, including chlorine substitutions on the phenyl ring and a trifluoroacetamide group.

4(3-(4-Fluorophenyl)-2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One Derivatives (5a-5r)

Compound Description: These are a series of novel polyfunctionalized compounds containing a sulfonamide group linked to a 2-azitidinone (β-lactam) group. The compounds displayed enhanced antibacterial activity compared to streptomycin and moderate to good antioxidant properties in DPPH radical scavenging assays.

N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist. It effectively lowers blood glucose levels in both acute and chronic mouse models, showing promise as a potential treatment for type II diabetes.

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

Compound Description: This compound incorporates a pyrazoline ring, a triazole ring, and a thiazole ring within its structure. The presence of these heterocyclic rings suggests potential biological activity.

N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl Derivatives

Compound Description: These are a new series of pyrazole compounds designed, synthesized, and characterized for their potential antimicrobial activity. The synthesized compounds exhibited moderate to satisfactory biological activities in both experimental and theoretical studies.

Compound Description: This compound features a pyrazoline ring substituted with a chlorophenyl group and a pyridylmethanone moiety. The molecule exhibits intramolecular hydrogen bonding, contributing to its structural stability.

(E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

Compound Description: This compound contains a pyrazole ring with phenyl and pyrrole substituents and a methylidenehydroxylamine group. Its crystal structure reveals intermolecular hydrogen bonding patterns.

2-{5-[N-(4-tert-Butylbenzyl)carbamoyl]-3-phenyl-1H-pyrazol-1-yl}acetic acid

Compound Description: This compound contains a pyrazole ring substituted with a phenyl group and a complex carbamoyl-acetic acid side chain.

N-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl Derivatives

Compound Description: These are pyrazole-imino naphthyl derivatives synthesized from 1-phenyl-3-methoxyphenyl-1H-pyrazol-4-carboxaldehyde and substituted naphthyl amines. The compounds were evaluated for antibacterial, antifungal, and antituberculosis activities, demonstrating moderate to good biological activities in both experimental and theoretical studies.

N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives

Compound Description: This class of compounds involves pyrazole derivatives with aniline substitutions. They have been explored for their potential in areas like NOS inhibition, antitumor activity, and antimicrobial effects.

Compound Description: These 1,3-diphenyl pyrazole derivatives were synthesized and assessed for their antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Some of these compounds displayed promising results, with minimum inhibitory concentrations as low as 16 μg/mL against MRSA.

(4-(3',5'-dimethyl-1H-pyrazol-1'-yl)-6-methyl-2-phenylpyrimidine)dichlorocopper(II)

Compound Description: This complex consists of a pyrazolylpyrimidine ligand coordinated to a copper(II) center. Interestingly, it exhibits polymorphism, with three distinct colored forms (green, emerald green, and orange) identified.

4,4´-(1E,1E´)-1,1´-(ethane-1,2-diylbis(azan-1-yl-1ylidene))bis(5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol) (H2BuEtP)

Compound Description: H2BuEtP is a Schiff base ligand that has been studied for its metal extraction properties. Research suggests that this ligand has more potential for multimetal extractions rather than selective separation of Cadmium from other metals like iron, nickel, and lead.

Compound Description: These are novel hybrid molecules featuring a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide unit linked to fused 1,4-dihydropyridines like acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines.

4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Compound Description: This compound is a pyrazoline derivative with a benzenesulfonamide substituent. Its crystal structure reveals a nearly coplanar arrangement of the pyrazoline, phenyl, and phenylene rings.

4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide

Compound Description: This compound is structurally similar to compound 22 but with a methyl group replacing the oxo group on the pyrazole ring. It also exhibits a layered crystal structure stabilized by hydrogen bonding.

5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine

Compound Description: This compound is a pyrazoline derivative featuring a bromine substituent on the pyrimidine ring and a nitrophenyl group attached to the pyrazoline ring. Its crystal structure shows the formation of dimers and chains through intermolecular interactions.

4-[Bis(3-phenyl-1H-pyrazol-1-yl)methyl]benzene-1,2-diol

Compound Description: This compound is a ditopic ligand featuring two pyrazole rings linked to a central benzene-1,2-diol unit. This structure allows it to potentially bind to metal ions.

2-[5-(1,3-Benzodioxol-5-yl)-3-ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Compound Description: This compound contains a pyrazoline ring linked to a thiazole ring, a benzodioxole group, and a ferrocenyl unit. The presence of the ferrocene moiety introduces organometallic character.

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline

Compound Description: This compound consists of a pyrazole ring connected to a phenylisoquinoline unit. Its crystal structure reveals the presence of intermolecular C–H⋯π interactions.

4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This compound contains a pyrazole ring linked to a triazolethione ring system. Its crystal structure reveals the formation of hydrogen-bonded sheets.

4-(3-Methylphenyl)-3-[(3-methyl-5-phenyl-1H-pyrazol-1-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione

Compound Description: This compound incorporates a pyrazole ring connected to a dihydrotriazolethione moiety. It exhibits a contorted conformation and forms centrosymmetric dimers through hydrogen bonding in its crystal structure.

N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazol-5-yl)-2-phenylacetamide

Compound Description: This compound contains a pyrazole ring substituted with chlorine, trifluoromethyl, cyano, and phenylacetamide groups. Its specific substitution pattern suggests potential biological activity.

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline (3)

Compound Description: This compound, a secondary amine, is synthesized through the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-chloro-4-fluoroaniline.

4,4´-(1E,1E´)-1,1´-(ethane-1,2-diylbis(azan-1-yl-1ylidene))bis(5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol) (H2BuEtP) and 1-(3-hydroxy-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butan-1-one (HBuP)

Compound Description: These compounds, H2BuEtP and HBuP, are organic ligands studied for their role in the solvent extraction of Fe2+ from aqueous solutions.

8-Benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-ones

Compound Description: This series of compounds is synthesized through a one-pot multicomponent reaction, showcasing an efficient synthetic strategy. They incorporate a quinolinone core linked to a thiazole ring and a pyrazole ring, suggesting potential for biological activity.

Properties

Product Name

1-(4-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide

Molecular Formula

C21H21FN4O

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C21H21FN4O/c22-17-9-7-16(8-10-17)15-25-12-2-6-20(25)21(27)24-18-4-1-5-19(14-18)26-13-3-11-23-26/h1,3-5,7-11,13-14,20H,2,6,12,15H2,(H,24,27)

InChI Key

VKCRUHLTKVLSGJ-UHFFFAOYSA-N

SMILES

C1CC(N(C1)CC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)N4C=CC=N4

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)N4C=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.